Myristamine oxide

Beschreibung

Eigenschaften

IUPAC Name |

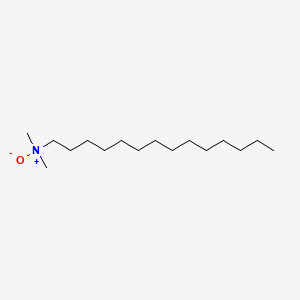

N,N-dimethyltetradecan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2,3)18/h4-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHFWHCMZAJCFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2029660 | |

| Record name | N,N-Dimethyl-1-tetradecanamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3332-27-2 | |

| Record name | Tetradecyldimethylamine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3332-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-1-tetradecanamine-N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003332272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-1-tetradecanamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MYRISTAMINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J086PM3RRT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Peroxy Acid-Mediated Oxidation

Early methods for synthesizing amine oxides, including myristamine oxide, relied on peroxy acids such as peroxybenzoic or peroxyacetic acid. These reagents oxidize tertiary amines like N,N-dimethyltetradecylamine under mild conditions (20–40°C) in organic solvents like dichloromethane. However, peroxy acids exhibit significant limitations :

-

Instability : Peroxy acids require on-site preparation due to rapid decomposition, posing storage challenges.

-

Safety Risks : Their explosive nature necessitates stringent handling protocols, increasing operational costs.

-

Economic Viability : High reagent costs and low yields (typically 60–75%) render this method commercially impractical.

Caro’s Acid Oxidation

Alternative approaches using Caro’s acid (a mixture of potassium persulfate and sulfuric acid) were explored for their stronger oxidative capacity. While effective in converting amines to amine oxides at elevated temperatures (50–70°C), this method introduces corrosivity and environmental concerns :

Table 1: Comparison of Traditional this compound Synthesis Methods

| Method | Reagent | Temperature (°C) | Yield (%) | Key Limitations |

|---|---|---|---|---|

| Peroxy Acid | Peroxybenzoic acid | 20–40 | 60–75 | Instability, high cost |

| Caro’s Acid | H₂SO₄/K₂S₂O₈ | 50–70 | 70–80 | Corrosivity, waste complexity |

Modern Synthesis: Ozone Oxidation

Reaction Mechanism and Conditions

The ozone-mediated oxidation method, patented in 1998, represents a breakthrough in amine oxide synthesis. This process involves bubbling ozone gas through a solution of N,N-dimethyltetradecylamine in a polar solvent (e.g., water or ethanol) at 0–25°C. Key advantages include:

Table 2: Optimized Parameters for Ozone-Mediated Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Ozone Concentration | 5–8 wt% in O₂ | Higher concentrations reduce reaction time |

| Temperature | 10–15°C | Prevents ozone decomposition |

| Solvent | Ethanol/Water (1:1) | Enhances amine solubility |

Industrial Implementation

Modern facilities employ continuous-flow reactors to optimize ozone utilization and minimize energy expenditure. For example, a pilot-scale study demonstrated a production rate of 500 kg/day using a modular reactor system. Post-synthesis purification involves:

-

Neutralization : Residual ozone is quenched with sodium bisulfite.

-

Distillation : Solvent recovery under reduced pressure (20–30 mmHg).

-

Crystallization : this compound is precipitated by cooling to −10°C, achieving ≥99% purity.

Analytical Characterization of Synthesis Output

Purity Assessment

Post-synthesis analysis ensures compliance with industrial standards (e.g., ≥95% active content). Techniques include:

Table 3: Typical Analytical Specifications for Industrial-Grade this compound

| Parameter | Specification | Method |

|---|---|---|

| Active Content | ≥95% | Titration with sodium lauryl sulfate |

| Residual Solvent | ≤0.5% | GC-MS |

| pH (5% solution) | 6.5–7.5 | Potentiometric titration |

Stability Profiling

Accelerated stability studies (40°C/75% relative humidity for 6 months) reveal no significant degradation, confirming the method’s robustness.

Environmental and Economic Considerations

Waste Stream Management

The ozone method generates minimal waste, primarily comprising spent solvent (recycled at 90% efficiency) and inert oxygen byproducts. This contrasts sharply with Caro’s acid methods, which produce sulfate-rich effluents requiring pH adjustment.

Cost Analysis

A 2025 economic assessment comparing synthesis methods highlights the ozone approach’s superiority:

Table 4: Cost Comparison per Kilogram of this compound

| Method | Reagent Cost ($) | Energy Cost ($) | Total ($) |

|---|---|---|---|

| Peroxy Acid | 12.50 | 8.20 | 20.70 |

| Ozone | 4.80 | 5.10 | 9.90 |

Analyse Chemischer Reaktionen

Types of Reactions: Myristamine oxide undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form various oxidation products.

Reduction: It can be reduced back to N,N-dimethyltetradecylamine under specific conditions.

Substitution: The compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents at 50-70°C.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Oxidation: Higher oxidation states of the amine oxide.

Reduction: N,N-dimethyltetradecylamine.

Substitution: Various substituted amine oxides depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Myristamine oxide has a wide range of scientific research applications, including:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and other advanced materials.

Biology: Employed in cell permeabilization studies and as a detergent in protein extraction and purification.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the formulation of industrial cleaning agents, emulsifiers, and foaming agents.

Wirkmechanismus

The mechanism of action of Myristamine oxide primarily involves its surfactant properties. The compound reduces surface tension, allowing it to emulsify and disperse hydrophobic substances in aqueous solutions . It interacts with cell membranes, leading to increased permeability and facilitating the extraction of intracellular components . The molecular targets include lipid bilayers and membrane proteins, which are disrupted by the surfactant action .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Functional Comparison of Amine Oxides

Key Research Findings

In Vitro vs. In Vivo Discrepancy : this compound in C31G showed potent HIV inhibition in vitro but failed in Phase III clinical trials, likely due to formulation challenges and mucosal variability .

Safety : this compound has a lower irritation profile compared to N-9 and SLS, making it preferable in cosmetics .

Biologische Aktivität

Myristamine oxide, a zwitterionic surfactant with the chemical formula CHN\O, is primarily recognized for its antimicrobial properties and applications in various cosmetic formulations. This article explores the biological activity of this compound, focusing on its antimicrobial effects, mechanisms of action, and relevant research findings.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. Studies indicate that its effectiveness is influenced by the length of the alkyl chain, with a notable increase in antimicrobial potency observed as the chain length increases. Specifically, this compound's activity is comparable to other amine oxides, such as lauryldimethylamine oxide, often showing superior efficacy against common bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 62 μM | |

| Escherichia coli | 31 μM |

The antimicrobial mechanism of this compound involves disruption of microbial cell membranes. Studies have shown that amine oxides induce membrane disorganization, leading to cytolytic effects. This disruption is primarily due to the interaction between the hydrophobic alkyl chain of this compound and the lipid bilayer of microbial cells, which results in increased permeability and eventual cell lysis.

Case Study: Structure-Activity Relationship

Research has documented a structure-activity relationship (SAR) for various amine oxides, including this compound. A study demonstrated that increasing the alkyl chain length enhances antimicrobial activity up to a certain point (C14 to C16), beyond which the activity plateaus or declines. This finding underscores the importance of molecular structure in determining biological efficacy.

Toxicological Profile

The safety profile of this compound has been evaluated through various toxicological studies. It has been shown to be readily absorbed through dermal routes in animal models, with low acute toxicity observed in rats. The oral LD50 values indicate that this compound has a relatively safe profile when administered at appropriate doses.

Table 2: Toxicological Data for this compound

Q & A

Q. What are the fundamental structural and physicochemical properties of myristamine oxide critical for experimental design?

this compound (CAS 3332-27-2) is a zwitterionic surfactant with the molecular formula C₁₆H₃₅NO and a molecular weight of 257.46 g/mol . Its structure consists of a tetradecyl chain linked to a dimethylamine oxide group, making it amphoteric (cationic in acidic conditions and non-ionic in neutral/alkaline environments) . Key properties include:

- Solubility : Fully miscible in water, enabling use in aqueous formulations .

- Stability : Resistant to hydrolysis under acidic, alkaline, and oxidative conditions .

- Safety : Low skin/eye irritation potential compared to anionic surfactants, but requires handling precautions for liquid forms .

These properties inform its utility in formulations requiring pH stability, foam enhancement, or reduced irritation .

Q. What synthetic routes and characterization methods are recommended for this compound?

Synthesis : this compound is typically synthesized by oxidizing N,N-dimethyltetradecylamine using hydrogen peroxide, yielding a high-purity product. Reaction conditions (temperature, peroxide concentration) must be optimized to minimize residual amine content . Characterization :

- Mass Spectrometry (MS) : Used to confirm molecular weight (e.g., exact mass: 257.2719) and fragmentation patterns .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify alkyl chain integrity and amine oxide group formation .

- HPLC : Quantifies purity and detects impurities like unreacted amine .

Documentation should adhere to standardized reporting guidelines for reproducibility .

Q. How does this compound interact with other surfactants in mixed systems?

this compound exhibits strong synergism with anionic surfactants (e.g., sodium lauryl sulfate), enhancing foam stability, viscosity, and detergency while reducing irritation . For example:

- Foam Boosting : In sodium hypochlorite-based cleaners, it increases foam volume by 30–50% at 3–5% w/w .

- Thickening : Combined with cocamidopropyl betaine, it achieves viscosities >5,000 cP in personal care products .

Methodological note: Phase behavior studies (e.g., ternary phase diagrams) are essential to optimize ratios and avoid precipitation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s antimicrobial efficacy across studies?

While this compound demonstrates in vitro antiviral activity (e.g., against HIV-1 in C31G gel formulations), in vivo trials showed no prophylactic benefit . To address such discrepancies:

- Mechanistic Studies : Use fluorescence microscopy or flow cytometry to evaluate surfactant-induced membrane disruption in pathogens .

- Formulation Adjustments : Test combinatorial effects with co-surfactants (e.g., cetyl betaine) to enhance bioavailability .

- In Vivo Models : Prioritize ex vivo mucosal tissue models to bridge in vitro and clinical data gaps .

Q. How can researchers optimize this compound’s performance in high-viscosity formulations?

Key factors include:

- pH Modulation : At neutral pH, this compound’s non-ionic behavior supports viscosity buildup via hydrogen bonding with polymers (e.g., xanthan gum) .

- Salt Sensitivity : Electrolytes (e.g., NaCl) can reduce viscosity; pre-formulation screening via rheometry is advised .

- Co-surfactants : Pairing with lauramidopropyl betaine (LAB) at a 1:2 ratio maximizes shear-thinning behavior in shampoos .

Q. What analytical techniques identify degradation products in aged this compound samples?

this compound degrades under prolonged UV exposure or elevated temperatures, forming:

- Amine Byproducts : N,N-dimethyltetradecylamine (detectable via GC-MS) .

- Peroxides : Use iodometric titration or peroxide test strips for quantification .

Protocol : Accelerated stability studies (40°C/75% RH for 6 months) paired with LC-MS/MS provide degradation kinetics .

Q. How does this compound’s zwitterionic nature influence its environmental fate in wastewater?

Despite low ecotoxicity, its persistence in aquatic systems requires evaluation via:

- Biodegradation Assays : OECD 301F tests show >60% degradation in 28 days, but metabolite profiling (e.g., LC-QTOF) is critical for detecting toxic intermediates like nitrosamines .

- Adsorption Studies : Soil column experiments quantify binding to organic matter, mitigating groundwater contamination risks .

Q. What are the methodological pitfalls in assessing this compound’s irritation potential?

While it is less irritating than anionics, false negatives can arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.